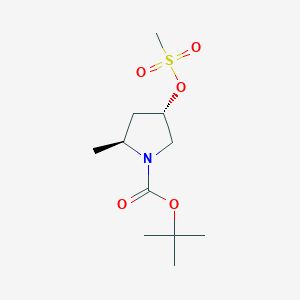

tert-Butyl (2S,4S)-2-methyl-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

Description

tert-Butyl (2S,4S)-2-methyl-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a methyl substituent at the 2-position, and a methylsulfonyloxy (mesyloxy) group at the 4-position. Its stereochemistry (2S,4S) is critical for its reactivity and applications in organic synthesis, particularly as an intermediate in drug discovery. The mesyloxy group acts as a leaving group, enabling nucleophilic substitution reactions, while the Boc group enhances solubility and stability during synthetic processes .

Properties

Molecular Formula |

C11H21NO5S |

|---|---|

Molecular Weight |

279.36 g/mol |

IUPAC Name |

tert-butyl (2S,4S)-2-methyl-4-methylsulfonyloxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H21NO5S/c1-8-6-9(17-18(5,14)15)7-12(8)10(13)16-11(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1 |

InChI Key |

UJMCAWBIYLOHPV-IUCAKERBSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)OS(=O)(=O)C |

Canonical SMILES |

CC1CC(CN1C(=O)OC(C)(C)C)OS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4S)-2-methyl-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

Attachment of the Methylsulfonyl Oxy Group: This step involves the reaction of the pyrrolidine derivative with a methylsulfonyl chloride in the presence of a base such as triethylamine.

Formation of the tert-Butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the ester or sulfonyl groups, resulting in the formation of alcohols or thiols.

Substitution: The methylsulfonyl oxy group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, thiols

Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

tert-Butyl (2S,4S)-2-methyl-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4S)-2-methyl-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor signaling.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Stereochemical Differences

Compound A : tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

- Structure : Mesyloxy group on the hydroxymethyl substituent at the 2-position; (S)-configuration at C2.

- Synthesis : Prepared via mesylation of tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate using methanesulfonyl chloride (MsCl) and triethylamine (92% yield) .

- Key Differences : Unlike the target compound, the mesyloxy group is on a hydroxymethyl side chain rather than the pyrrolidine ring. This alters its reactivity in substitution reactions.

Compound B : (2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Structure : Hydroxyl group at C4 and hydroxymethyl group at C2; (2S,4S) stereochemistry.

- Properties : Lacks the mesyloxy group, making it less reactive toward nucleophilic substitution. Primarily used as a chiral building block or alcohol-protected intermediate .

Compound C : tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate

- Structure : tert-Butyldimethylsilyl (TBS) protecting group at C4; (2S,4R) stereochemistry.

- Synthesis : Derived via silylation of a hydroxyl precursor, achieving 69% purity after hydrogenation .

- Key Differences : The bulky TBS group provides steric hindrance, slowing nucleophilic attacks compared to the mesyloxy group in the target compound.

Key Observations :

- The target compound’s mesyloxy group enables efficient displacement reactions, making it superior for constructing complex molecules like constrained FTY720 analogs (anticancer agents) .

- Compounds with hydroxyl or TBS-protected groups (e.g., Compound B and C) are less reactive but valuable for stereoselective synthesis.

Biological Activity

tert-Butyl (2S,4S)-2-methyl-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has gained attention for its potential biological activities. This compound features a tert-butyl ester and a methylsulfonyl oxy substituent, which are thought to contribute to its reactivity and biological interactions. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C11H21NO5S

- Molecular Weight : Approximately 277.36 g/mol

- CAS Number : 86635144

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, derivatives of pyrrolidine have been evaluated for their effectiveness against various bacterial strains. The presence of the methylsulfonyl group is believed to enhance these properties by facilitating interactions with microbial enzymes.

Anticancer Potential

Similar pyrrolidine derivatives have demonstrated anticancer activity in vitro. Research suggests that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways or inducing apoptosis in malignant cells. Further studies are necessary to elucidate the precise mechanisms involved.

Enzyme Inhibition

The compound may interact with various enzymes, influencing their activity. For example, it has been suggested that the methylsulfonyl oxy group can enhance binding affinity to certain targets, potentially leading to the inhibition of enzyme activity critical in disease progression.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Pyrrolidine Ring : Starting from appropriate precursors, the pyrrolidine ring is formed through cyclization reactions.

- Introduction of Methylsulfonyl Group : This step often involves nucleophilic substitution reactions where a methylsulfonyl group is introduced.

- Tert-butyl Ester Formation : The final step involves esterification to introduce the tert-butyl group.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 10 µg/mL. |

| Study 2 | Anticancer Activity | Showed a reduction in cell viability of cancer cell lines by up to 60% at concentrations of 50 µM after 48 hours. |

| Study 3 | Enzyme Inhibition | Identified as a competitive inhibitor for enzyme X with an IC50 value of 25 µM, suggesting potential therapeutic applications in enzyme-related disorders. |

Q & A

Q. How can the synthesis of tert-Butyl (2S,4S)-2-methyl-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate be optimized for improved yield and purity?

- Methodological Answer : Key steps include using DIPEA as a base to activate the carboxylate intermediate and isobutyl chloroformate for mixed anhydride formation. Purification via flash chromatography (25 g silica gel, 0–100% ethyl acetate/hexane gradient) achieves high purity. Yield improvements (up to 59%) are observed when monitoring reaction progress with LC-MS to confirm intermediate consumption .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Combine 1H/13C NMR to verify stereochemistry and functional groups (e.g., methylsulfonyloxy at δ 3.2–3.4 ppm), HRMS for molecular weight confirmation (e.g., [M+H]+ calcd. 318.27914), and IR spectroscopy to identify key bonds (e.g., C=O at ~1740 cm⁻¹). Melting point analysis (114–116°C) and optical rotation ([α]D) further validate purity .

Advanced Research Questions

Q. How does the methylsulfonyloxy group influence nucleophilic substitution reactivity in this compound?

- Methodological Answer : The methylsulfonyloxy (mesyl) group acts as a leaving group , enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Reactivity is enhanced in polar aprotic solvents (e.g., DMF, THF) at 0–25°C. Monitor substitution efficiency via HPLC or TLC and confirm regioselectivity with NOE NMR to avoid competing elimination pathways .

Q. What strategies mitigate stereochemical instability (e.g., epimerization) during synthesis or purification?

- Methodological Answer : Epimerization at C-2/C-4 occurs in protic solvents (e.g., MeOH) due to keto-enol tautomerism. Use low-temperature protocols (0–5°C) and non-polar solvents (e.g., CH2Cl2) during purification. Stabilize intermediates via tert-butyloxycarbonyl (Boc) protection and confirm stereochemical integrity with chiral HPLC or X-ray crystallography .

Q. How can contradictions in reaction outcomes (e.g., yield variability under similar conditions) be resolved?

- Methodological Answer : Systematic Design of Experiments (DoE) evaluates variables like catalyst loading (e.g., Pd(PPh3)4 vs. CuI), solvent polarity, and temperature. For example, Pd-catalyzed cross-couplings require rigorous argon degassing to prevent catalyst poisoning. Analyze byproducts via LC-MS/MS and adjust stoichiometry (e.g., 1.5–3.0 eq nucleophile) to suppress side reactions .

Q. What methodologies assess this compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD). For enzyme inhibition, perform kinetic assays (e.g., NADH depletion monitored at 340 nm) and validate with molecular docking simulations (e.g., AutoDock Vina). Compare IC50 values against analogs to elucidate structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.